An In-depth Technical Guide to (S)-3-Oxocyclopentanecarboxylic Acid: Chemical Properties and Applications
An In-depth Technical Guide to (S)-3-Oxocyclopentanecarboxylic Acid: Chemical Properties and Applications
(S)-3-Oxocyclopentanecarboxylic acid is a chiral carboxylic acid that serves as a valuable building block in the stereoselective synthesis of complex organic molecules, most notably in the preparation of prostaglandins and their analogues. Its rigid cyclopentane framework and functional group handles—a ketone and a carboxylic acid—make it a versatile synthon for constructing intricate molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
(S)-3-Oxocyclopentanecarboxylic acid, also known as (1S)-3-oxocyclopentane-1-carboxylic acid, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| CAS Number | 71830-06-3 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 59-62 °C | [2][3] |
| Boiling Point | 150 °C at 1.5 mmHg | [2] |
| Computed XLogP3-AA | -0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the cyclopentane ring. The methine proton at the chiral center (C1) would likely appear as a multiplet. The protons adjacent to the carbonyl group (at C2 and C4) would be deshielded and appear as multiplets. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbon atoms. The carbonyl carbon of the ketone would appear significantly downfield (typically >200 ppm), while the carboxylic acid carbonyl would be in the range of 170-180 ppm. The chiral methine carbon (C1) and the other aliphatic carbons of the ring would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of (S)-3-Oxocyclopentanecarboxylic acid would exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. A strong, sharp absorption band for the C=O stretch of the ketone would be present around 1740 cm⁻¹, and the C=O stretch of the carboxylic acid would appear around 1710 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 128. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, m/z 111) and the loss of a carboxyl group (-COOH, m/z 83). Alpha-cleavage adjacent to the ketone and other characteristic fragmentations of the cyclopentanone ring would also be expected.
Synthesis and Enantioselective Preparation
The preparation of enantiomerically pure (S)-3-Oxocyclopentanecarboxylic acid is crucial for its application in stereoselective synthesis. The primary methods for its preparation include enantioselective synthesis and chiral resolution of the racemic mixture.
Enzymatic Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid
Kinetic resolution using lipases is a common and efficient method for separating enantiomers of chiral carboxylic acids and their esters.
Experimental Protocol: Lipase-Catalyzed Resolution
A general procedure for the enzymatic resolution of racemic 3-oxocyclopentanecarboxylic acid esters involves the following steps:
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Esterification: The racemic 3-oxocyclopentanecarboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).
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Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). A lipase, such as Candida antarctica lipase B (CAL-B) or a lipase from Pseudomonas species, is added to the mixture.
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Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by techniques such as chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid.
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Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The aqueous solution is acidified, and the (S)-3-Oxocyclopentanecarboxylic acid is extracted with an organic solvent. The unreacted (R)-ester can also be recovered from the filtrate.
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Purification: The extracted acid is purified by crystallization or chromatography to yield the enantiomerically pure (S)-3-Oxocyclopentanecarboxylic acid.
Applications in Drug Development
(S)-3-Oxocyclopentanecarboxylic acid is a key chiral building block in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects that are utilized in various therapeutic areas.
Synthesis of Prostaglandins
(S)-3-Oxocyclopentanecarboxylic acid is a precursor to the Corey lactone , a pivotal intermediate in the synthesis of a wide range of prostaglandins, including Prostaglandin F₂α (PGF₂α). The synthesis of the Corey lactone from (S)-3-Oxocyclopentanecarboxylic acid involves a series of stereocontrolled reactions to introduce the necessary functional groups and establish the correct stereochemistry of the cyclopentane core.
Workflow: Synthesis of Corey Lactone from (S)-3-Oxocyclopentanecarboxylic Acid
The general synthetic strategy involves the following key transformations:
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Protection of the Carboxylic Acid: The carboxylic acid group is typically protected as an ester.
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Reduction of the Ketone: The ketone is stereoselectively reduced to a hydroxyl group.
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Lactonization: An intramolecular cyclization is performed to form the lactone ring.
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Functional Group Manipulations: Further modifications are made to introduce the side chains characteristic of prostaglandins.
Role in Signaling Pathways
While (S)-3-Oxocyclopentanecarboxylic acid itself is not directly involved in signaling pathways, its synthetic products, the prostaglandins, are potent signaling molecules. Cyclopentenone prostaglandins (cyPGs), a subclass of prostaglandins, are known to play significant roles in regulating inflammatory responses.[4][5]
cyPGs can modulate inflammation through various mechanisms, including:
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Inhibition of NF-κB Pathway: They can directly inhibit the IκB kinase (IKK) complex, which is crucial for the activation of the pro-inflammatory transcription factor NF-κB.[6]
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Activation of PPAR-γ: Some cyPGs are ligands for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that has anti-inflammatory properties.[4][5]
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Modulation of other signaling pathways: cyPGs can also interfere with other pro-inflammatory signaling cascades such as the MAPK and JAK/STAT pathways.[4][5]
The synthesis of specific prostaglandin analogues from (S)-3-Oxocyclopentanecarboxylic acid allows for the development of targeted therapies that can modulate these signaling pathways in various diseases, including inflammatory disorders and cancer.
Conclusion
(S)-3-Oxocyclopentanecarboxylic acid is a fundamentally important chiral building block in modern organic synthesis. Its value lies in its stereochemically defined structure, which enables the enantioselective synthesis of complex and biologically active molecules. The continued development of efficient synthetic routes to this compound and its application in the synthesis of novel therapeutic agents underscore its significance for researchers, scientists, and drug development professionals. A deeper understanding of its chemical properties and reactivity will undoubtedly facilitate the discovery of new medicines and advanced materials.
References
- 1. (S)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 3. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]
- 4. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
